molecular formula C16H17ClN4S B2907185 ((4-Chlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione CAS No. 431886-32-7

((4-Chlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione

Cat. No.: B2907185
CAS No.: 431886-32-7
M. Wt: 332.85
InChI Key: SGNAXXLBNZHUMA-UHFFFAOYSA-N
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Description

((4-Chlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with 2-pyridylpiperazine under controlled conditions to form the intermediate product. This intermediate is then treated with carbon disulfide to yield the final thione compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

((4-Chlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

((4-Chlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ((4-Chlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • ((3,4-Dimethoxyphenyl)methyl)amino)((4-methoxyphenyl)amino)methane-1-thione
  • ((3,4-Dimethoxyphenyl)methyl)amino)((4-(3-chloro-5-(trifluoromethyl)-2-pyridyl))methylene)methane-1-thione
  • ((2-Indol-3-ylethyl)amino)((4-methoxyphenyl)amino)methane-1-thione

Uniqueness

((4-Chlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chlorophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4S/c17-13-4-6-14(7-5-13)19-16(22)21-11-9-20(10-12-21)15-3-1-2-8-18-15/h1-8H,9-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNAXXLBNZHUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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